molecular formula C8H17O3P B14336888 [(Octan-2-yl)oxy](oxo)phosphaniumolate CAS No. 103411-27-4

[(Octan-2-yl)oxy](oxo)phosphaniumolate

Cat. No.: B14336888
CAS No.: 103411-27-4
M. Wt: 192.19 g/mol
InChI Key: OURLQPKHGAJMKY-UHFFFAOYSA-N
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Description

(Octan-2-yl)oxyphosphaniumolate is a chemical compound that belongs to the class of organophosphorus compounds. These compounds are characterized by the presence of phosphorus atoms bonded to organic groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Octan-2-yl)oxyphosphaniumolate typically involves the reaction of octan-2-ol with phosphorus oxychloride (POCl3) under controlled conditions. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is heated to a specific temperature, usually around 80-100°C, to facilitate the formation of the desired product. The reaction can be represented as follows:

Octan-2-ol+POCl3(Octan-2-yl)oxyphosphaniumolate+HCl\text{Octan-2-ol} + \text{POCl}_3 \rightarrow \text{(Octan-2-yl)oxyphosphaniumolate} + \text{HCl} Octan-2-ol+POCl3​→(Octan-2-yl)oxyphosphaniumolate+HCl

Industrial Production Methods

In industrial settings, the production of (Octan-2-yl)oxyphosphaniumolate involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include additional steps such as purification through distillation or recrystallization to remove impurities and obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

(Octan-2-yl)oxyphosphaniumolate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the compound into phosphine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the octan-2-yl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

Scientific Research Applications

(Octan-2-yl)oxyphosphaniumolate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (Octan-2-yl)oxyphosphaniumolate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical pathways, influencing cellular processes and enzyme activities. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    Phosphonic acid, mono(1-methylheptyl) ester: Similar in structure but differs in the alkyl group attached to the phosphorus atom.

    Phosphine oxides: Share the phosphorus-oxygen bond but have different substituents.

Uniqueness

(Octan-2-yl)oxyphosphaniumolate is unique due to its specific alkyl group (octan-2-yl) and its ability to form stable coordination complexes. This uniqueness makes it valuable in applications where specific reactivity and stability are required .

Properties

CAS No.

103411-27-4

Molecular Formula

C8H17O3P

Molecular Weight

192.19 g/mol

IUPAC Name

octan-2-yloxy-oxido-oxophosphanium

InChI

InChI=1S/C8H17O3P/c1-3-4-5-6-7-8(2)11-12(9)10/h8H,3-7H2,1-2H3

InChI Key

OURLQPKHGAJMKY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C)O[P+](=O)[O-]

Origin of Product

United States

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